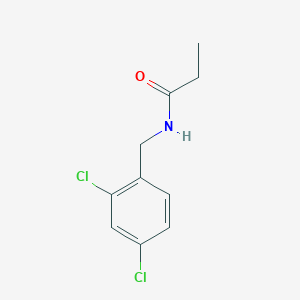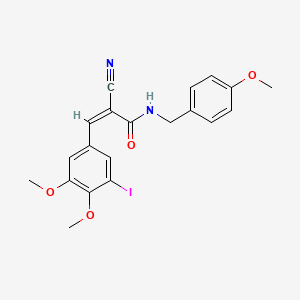
N-(2,4-dichlorobenzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorobenzyl)propanamide, also known as DCB or Dichlobenil, is a chemical compound that belongs to the family of amides. It is widely used in the agricultural industry as a herbicide, mainly for the control of broadleaf weeds and grasses. DCB is also used in the pharmaceutical industry as a potential drug candidate due to its unique chemical structure and biological properties.
作用机制
The mechanism of action of N-(2,4-dichlorobenzyl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and metabolism. N-(2,4-dichlorobenzyl)propanamide has been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in the glycolysis pathway. N-(2,4-dichlorobenzyl)propanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)propanamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of various signaling pathways involved in cell metabolism and survival. N-(2,4-dichlorobenzyl)propanamide has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
实验室实验的优点和局限性
N-(2,4-dichlorobenzyl)propanamide has several advantages for use in laboratory experiments, including its low toxicity and high solubility in water and organic solvents. N-(2,4-dichlorobenzyl)propanamide is also relatively stable and does not degrade easily under normal laboratory conditions. However, N-(2,4-dichlorobenzyl)propanamide has some limitations, including its potential for non-specific binding to proteins and other biomolecules, which can affect the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-(2,4-dichlorobenzyl)propanamide, including the development of novel N-(2,4-dichlorobenzyl)propanamide derivatives with improved therapeutic properties, the identification of new targets and pathways for N-(2,4-dichlorobenzyl)propanamide action, and the investigation of N-(2,4-dichlorobenzyl)propanamide's potential as a diagnostic tool for various diseases. Additionally, further studies are needed to determine the optimal dosing and administration of N-(2,4-dichlorobenzyl)propanamide for therapeutic use and to evaluate its long-term safety and efficacy in human clinical trials.
合成方法
N-(2,4-dichlorobenzyl)propanamide can be synthesized through various methods, including the reaction of 2,4-dichlorobenzyl chloride with propanamide in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2,4-dichlorobenzyl alcohol with propanoyl chloride in the presence of a base. The resulting product is then purified through recrystallization.
科学研究应用
N-(2,4-dichlorobenzyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N-(2,4-dichlorobenzyl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, N-(2,4-dichlorobenzyl)propanamide has been shown to reduce the accumulation of beta-amyloid plaques, which are associated with the development of the disease. N-(2,4-dichlorobenzyl)propanamide has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-10(14)13-6-7-3-4-8(11)5-9(7)12/h3-5H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYPODGBDDYLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5087668.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5087669.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5087674.png)


![5-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5087702.png)
![2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5087703.png)
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5087705.png)
![2-[4-(4-bromophenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5087719.png)
![9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol](/img/structure/B5087726.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5087728.png)
![4-[4-(3-methoxyphenoxy)butyl]morpholine](/img/structure/B5087733.png)
![(3aS*,5S*,9aS*)-5-(3-fluorophenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5087747.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5087752.png)